methyl 2-(4-bromobenzoyl)-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 2-(4-bromobenzoyl)-1-methyl-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to the indole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromobenzoyl)-1-methyl-1H-indole-3-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with 1-methylindole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromobenzoyl)-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the bromobenzoyl group can lead to the formation of benzyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted indole derivatives.
Oxidation Reactions: Formation of hydroxylated or oxidized indole derivatives.
Reduction Reactions: Formation of benzyl indole derivatives.
Scientific Research Applications
Methyl 2-(4-bromobenzoyl)-1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromobenzoyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The indole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-bromobenzoate
Uniqueness
Methyl 2-(4-bromobenzoyl)-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both the bromobenzoyl group and the indole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H14BrNO3 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
methyl 2-(4-bromobenzoyl)-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3/c1-20-14-6-4-3-5-13(14)15(18(22)23-2)16(20)17(21)11-7-9-12(19)10-8-11/h3-10H,1-2H3 |
InChI Key |
NDPFAKYCPWWOCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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